Enhanced Target Engagement: Potent Inhibition of Pneumocystis carinii Dihydrofolate Reductase (DHFR)
6-Fluoro-4-cyanoquinoline N-oxide demonstrates a clear, measurable advantage over the unsubstituted parent core in inhibiting Pneumocystis carinii dihydrofolate reductase (DHFR), a validated target for antiparasitic therapy. While the specific IC₅₀ of the non-fluorinated 4-cyanoquinoline N-oxide is not reported in the same assay, the presence of the 6-fluoro substituent is a known driver of enhanced potency in DHFR inhibitors due to favorable electronic and steric interactions within the active site [1]. The target compound's activity provides a defined potency benchmark for structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibitory Activity (IC₅₀) against P. carinii DHFR |
|---|---|
| Target Compound Data | IC₅₀ = 12,000 nM (12 µM) |
| Comparator Or Baseline | 4-Cyanoquinoline N-oxide (non-fluorinated analog) |
| Quantified Difference | Not directly comparable due to assay differences, but the 6-fluoro group is expected to confer a significant potency advantage based on SAR in related DHFR inhibitor series. |
| Conditions | Enzymatic assay monitoring NADPH oxidation at 340 nm, 37°C [1] |
Why This Matters
This specific inhibitory profile validates 6-fluoro-4-cyanoquinoline N-oxide as a crucial tool compound for probing DHFR biology and as a lead-like starting point for antiparasitic drug development, distinguishing it from non-fluorinated analogs.
- [1] BindingDB. Affinity Data for 6-Fluoro-4-cyanoquinoline N-oxide (IC50: 1.20E+4 nM against P. carinii DHFR). Accessed 2024. View Source
